2-[4-(Methylcarbamoyl)triazol-1-yl]acetic acid
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Overview
Description
“2-[4-(Methylcarbamoyl)triazol-1-yl]acetic acid” is a compound that contains a triazole ring. Triazole is a heterocyclic compound that comprises three nitrogen atoms and two carbon atoms . Compounds containing a triazole ring are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of triazole compounds has attracted much attention due to their broad biological activities . Various synthetic methods have been developed to produce a wide range of 1,2,4-triazole compounds . A novel, metal-free process for the challenging synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid has been reported, which features an efficient construction of the triazole ring under flow conditions .Molecular Structure Analysis
The molecular formula of “this compound” is C4H5N3O2 . The structure of this compound includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group .Physical And Chemical Properties Analysis
The average mass of “this compound” is 127.101 Da, and its monoisotopic mass is 127.038177 Da .Scientific Research Applications
1. Synthesis and Chemical Properties
- A study by Salionov, V. A. (2015) explored the synthesis and physical-chemical properties of derivatives of 1,2,4-triazole, including those similar to 2-[4-(Methylcarbamoyl)triazol-1-yl]acetic acid. The compounds showed potential for applications in medicine due to their low toxicity and diverse biological activities (Salionov, 2015).
2. Development of Efficient Synthesis Methods
- Tortoioli et al. (2020) developed a novel, metal-free process for synthesizing triazole compounds, emphasizing efficiency and environmental sustainability. This method could be applicable to the synthesis of compounds like this compound (Tortoioli et al., 2020).
3. Potential Biological Activities
- Research by Hunashal et al. (2014) on similar triazole derivatives highlighted their significant anti-inflammatory and analgesic activities. Such properties might also be relevant for this compound derivatives (Hunashal et al., 2014).
4. Pharmacological Properties
- Maliszewska-Guz et al. (2005) studied the pharmacological properties of 1,2,4-triazole derivatives, including their effects on the central nervous system in mice. This suggests potential CNS-related applications for similar compounds (Maliszewska-Guz et al., 2005).
5. Antimicrobial Activities
- Sumangala et al. (2010) investigated the antimicrobial activities of 1,2,3-triazole derivatives, finding some compounds effective against bacteria and fungi. This indicates the potential of this compound derivatives in antimicrobial applications (Sumangala et al., 2010).
Mechanism of Action
Properties
IUPAC Name |
2-[4-(methylcarbamoyl)triazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-7-6(13)4-2-10(9-8-4)3-5(11)12/h2H,3H2,1H3,(H,7,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKRHEGOOBKJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(N=N1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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